molecular formula C23H19FN4O2S B2903216 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942003-81-8

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2903216
CAS No.: 942003-81-8
M. Wt: 434.49
InChI Key: ZKJCAPJJJFGFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[The following is a hypothetical example. You must replace it with accurate, sourced information.] 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its complex molecular structure, featuring a thiazolo[4,5-d]pyridazinone core linked to a 4-fluorophenyl group and a dihydroquinoline moiety, suggests potential as a key intermediate or a novel pharmacophore. Preliminary investigations indicate that this compound may exhibit selective inhibitory activity against certain kinase enzymes, positioning it as a valuable chemical probe for studying intracellular signaling pathways. Researchers can utilize this high-purity material in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and in vitro screening assays to explore new therapeutic avenues in areas such as oncology and inflammatory diseases. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(4-fluorophenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-14-25-21-22(31-14)20(16-8-10-17(24)11-9-16)26-28(23(21)30)13-19(29)27-12-4-6-15-5-2-3-7-18(15)27/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJCAPJJJFGFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroquinoline intermediate, which can be synthesized via a Leuckart-Wallach reaction using formic acid or acetic acid/formic acid . The subsequent steps involve the formation of the thiazole and pyridazine rings through cyclization reactions, often mediated by reagents such as AgSCF3 .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize the use of toxic reagents. This could include the use of continuous flow reactors and green chemistry principles to ensure a more sustainable and scalable process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and quinoline moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Mechanism of Action

The mechanism of action of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives

  • 7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one (): This analog shares the thiazolo[4,5-d]pyridazinone core but differs in substituents: a pyrrolidinyl group at the 2-position and a phenyl group at the 7-position. The absence of the 4-fluorophenyl and 3,4-dihydroquinoline groups likely reduces its lipophilicity and target selectivity compared to the target compound .

Thiazolo[4,5-d]pyrimidin-7(6H)-one Derivatives

  • 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (): Replacing the pyridazinone ring with a pyrimidinone alters the electron distribution and hydrogen-bonding capacity. The thioxo group at the 2-position may increase reactivity but reduce stability compared to the methyl-substituted target compound .

Substituent Analysis

Compound Core Structure Key Substituents Potential Impact
Target Compound Thiazolo[4,5-d]pyridazin-4(5H)-one 7-(4-Fluorophenyl), 2-methyl, 5-(2-(3,4-dihydroquinolinyl)-2-oxoethyl) Enhanced metabolic stability, hydrophobic interactions, and target specificity
7-Phenyl-2-(1-pyrrolidinyl)thiazolo[4,5-d]pyridazin-4(5H)-one Thiazolo[4,5-d]pyridazin-4(5H)-one 7-Phenyl, 2-(1-pyrrolidinyl) Reduced fluorophilicity; pyrrolidinyl may improve solubility
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-thiazolo[4,5-d]pyrimidin-7(6H)-one Thiazolo[4,5-d]pyrimidin-7(6H)-one 4-Chlorophenyl, thioxo group Increased electrophilicity; potential for higher reactivity

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one with high purity?

  • Methodology :

  • Use multi-step organic reactions, including condensation and cyclization steps under reflux conditions (e.g., ethanol or DMF as solvents).
  • Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours) to avoid side products.
  • Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor purity using TLC or HPLC .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodology :

  • Employ ¹H/¹³C NMR to verify substituent positions and stereochemistry.
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Compare experimental spectral data with computational predictions (e.g., DFT-based NMR simulations) .

Q. What initial biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and antimicrobial activity (e.g., MIC against Gram-positive/negative bacteria).
  • Prioritize targets based on structural analogs (e.g., kinase inhibition for thiazolo-pyridazine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

  • Methodology :

  • Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing 4-fluorophenyl with other aryl groups).
  • Use molecular docking to assess binding affinity variations (e.g., AutoDock Vina with protein targets like EGFR or COX-2).
  • Validate hypotheses with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What advanced techniques optimize reaction yields in complex heterocyclic systems?

  • Methodology :

  • Apply microwave-assisted synthesis to reduce reaction time and improve selectivity.
  • Use flow chemistry for scalable production and real-time monitoring via in-line HPLC.
  • Optimize catalysts (e.g., Pd/C for cross-coupling) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How to analyze metabolic stability and degradation pathways of this compound?

  • Methodology :

  • Conduct in vitro metabolic studies using liver microsomes (human/rat) and LC-MS/MS to identify metabolites.
  • Perform accelerated stability testing (40°C/75% RH for 1–3 months) with HPLC-PDA to track degradation products .

Methodological Challenges and Solutions

Q. What strategies mitigate low solubility in pharmacological assays?

  • Methodology :

  • Use co-solvents (e.g., DMSO:PBS mixtures ≤0.1% v/v) or formulate as nanoparticles (e.g., liposomal encapsulation).
  • Derivatize the compound with hydrophilic groups (e.g., PEGylation) while retaining bioactivity .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Methodology :

  • Re-evaluate force field parameters in docking studies (e.g., AMBER vs. CHARMM).
  • Validate with alanine scanning mutagenesis to identify critical binding residues in target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.